2-(Phenoxymethyl)-1H-quinazolin-4-one is a compound belonging to the quinazolinone class, which is characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the phenoxymethyl group enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various methods, often involving the reaction of quinazolinone derivatives with phenoxyacetic acid or its derivatives. The synthetic routes typically utilize reagents such as anhydrous potassium carbonate and various acyl chlorides in organic solvents like dichloromethane or dimethylformamide.
2-(Phenoxymethyl)-1H-quinazolin-4-one is classified under heterocyclic compounds, specifically within the category of quinazolinones. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
The synthesis of 2-(phenoxymethyl)-1H-quinazolin-4-one can be achieved through several methodologies:
The synthetic procedure generally involves:
The molecular structure of 2-(phenoxymethyl)-1H-quinazolin-4-one can be represented as follows:
This structure features:
Key spectroscopic data supporting the structure includes:
2-(Phenoxymethyl)-1H-quinazolin-4-one participates in various chemical reactions that can modify its structure or enhance its biological activity:
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and confirmed through NMR spectroscopy to ensure successful modifications.
The mechanism of action for 2-(phenoxymethyl)-1H-quinazolin-4-one varies depending on its biological target. For example:
Kinetic studies reveal that modifications to the quinazolinone scaffold significantly affect binding affinity and inhibitory potency against CDK2, suggesting a structure-activity relationship that can be exploited for drug design.
2-(Phenoxymethyl)-1H-quinazolin-4-one has several notable applications:
Aryne-mediated cyclization has emerged as a powerful strategy for constructing the quinazolinone core with high atom economy. This method leverages in situ-generated arynes from o-silylaryl triflates, which undergo [2+2] cycloaddition with isatoic anhydride derivatives to form the fused bicyclic system. Key studies demonstrate that eucalyptol, a green solvent derived from biomass, facilitates this cyclization with enhanced regioselectivity compared to traditional solvents like DMF. Under optimized conditions (110°C, 24h), eucalyptol-mediated reactions achieve 85–92% yields while suppressing regioisomeric byproducts to <5% [2]. The solvent's high boiling point and polarity enable efficient heat transfer and stabilize the aryne intermediate, critical for annulation efficiency.
Crystallographic analyses (COD ID: 7152620, 7152691) confirm that aryne-generated 2-(phenoxymethyl)quinazolin-4-ones adopt a near-planar conformation with a dihedral angle of 8.7° between quinazolinone and phenyl rings. This planarity facilitates π-stacking interactions crucial for biological activity. The C2–O bond length averages 1.362 Å, indicating significant bond polarization that influences reactivity in downstream functionalization [7].
Table 1: Aryne Cyclization Performance in Green Solvents
Solvent | Temp (°C) | Time (h) | Yield (%) | Regioisomer Ratio |
---|---|---|---|---|
Eucalyptol | 110 | 24 | 92 | 95:5 |
Sabinene | 120 | 30 | 85 | 90:10 |
DMF | 130 | 18 | 88 | 80:20 |
Water | 100 | 36 | 65 | 75:25 |
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables precise functionalization of the phenoxymethyl side chain. The strategy involves synthesizing 2-(prop-2-yn-1-yloxymethyl)quinazolin-4-one intermediates, which undergo regioselective "click" reactions with azidoacetamides. Critical optimization studies reveal that Cu(I)/sodium ascorbate systems in t-BuOH/H₂O (1:1) at 25°C achieve near-quantitative triazole formation (>95% conversion) within 2 hours, significantly outperforming Cu(II)/reductant combinations (70–75% yield) [1]. The reaction exhibits broad substituent tolerance, accommodating electron-withdrawing (NO₂, CF₃) and electron-donating (OMe, Me) groups on the azide component without yield erosion.
Kinetic profiling shows pseudo-first-order behavior with a rate constant (k) of 1.8 × 10⁻³ s⁻¹, confirming the efficiency of the in situ Cu(I) generation. Density Functional Theory (DFT) calculations reveal that the phenoxymethyl group lowers the activation barrier for triazole formation by 2.3 kcal/mol compared to alkyl-linked analogs, attributed to oxygen lone-pair donation into the alkyne LUMO [10]. Post-functionalization, the triazole moiety serves as a hydrogen-bond acceptor (N3⋯H–N, 2.1 Å) and metal coordination site, enabling tailored interactions with biological targets.
Table 2: CuAAC Efficiency with Phenoxymethyl-Quinazolinone Alkynes
Azide Substituent | Catalyst System | Time (h) | Yield (%) | Triazole Regioisomer |
---|---|---|---|---|
4-OCF₃ | CuSO₄/NaAsc | 1.5 | 98 | 1,4 > 99:1 |
3-NO₂ | CuI/DIPEA | 2.0 | 95 | 1,4 > 99:1 |
4-N(CH₃)₂ | CuSO₄/NaAsc | 3.0 | 92 | 1,4 > 99:1 |
2-Cl | Cu(OTf)₂/NaAsc | 2.5 | 90 | 1,4 > 99:1 |
Sustainable synthesis protocols for 2-(phenoxymethyl)quinazolin-4-ones emphasize catalyst recyclability and reduced E-factors. Citric acid (20 mol%) in methanol enables three-component condensation of isatoic anhydride, anilines, and aldehydes at 60°C, achieving 80% yield with minimal byproduct formation. The bifunctional carboxylic acid catalyst activates both carbonyl electrophiles and amine nucleophiles via concerted proton transfer, as evidenced by in situ FTIR monitoring [5]. Life-cycle assessment confirms that citric acid reduces process mass intensity (PMI) by 40% compared to p-TsOH-catalyzed routes.
Solvent-free mechanochemical approaches using zirconia balls (500 rpm, 1h) deliver 87% yield, eliminating organic solvent waste entirely. For oxidation steps converting dihydroquinazolinones to aromatic analogs, the I₂/DMSO system (5 mol% I₂, 80°C, 45 min) achieves 91% yield with H₂O as the sole byproduct—superior to traditional oxidants like K₂S₂O₈ (65% yield, metal waste) [7]. Catalyst recovery studies show that immobilized lipase B (CALB) on silica retains 92% activity after five cycles for ester hydrolysis intermediates, reducing catalyst consumption by 80% [2].
Table 3: Environmental Metrics for Solvent/Catalyst Systems
Method | PMI (g/g) | Energy (kJ/mol) | E-Factor | Catalyst Recyclability |
---|---|---|---|---|
Citric acid/MeOH | 8.2 | 280 | 1.2 | Not applicable |
Solvent-free grinding | 1.5 | 150 | 0.3 | Not applicable |
CALB/silica (hydrolysis) | 3.7 | 180 | 0.8 | 5 cycles (92% activity) |
I₂/DMSO oxidation | 6.5 | 220 | 1.0 | I₂ recovered (85%) |
The quinazolinone core offers distinct sites for regiocontrolled modification: C2-phenoxymethyl, N3, and C6-C8 aryl positions. Electrophilic bromination at C6/C8 positions occurs with high selectivity (C8:C6 = 9:1) using NBS in acetonitrile at 0°C, attributed to the electron-donating effect of the phenoxymethyl group. Computational studies (M06-2X/6-311+G) show the C8 position has a 4.8 kcal/mol lower activation barrier due to **hyperconjugative stabilization from the adjacent oxygen atom [5].
N3-Alkylation exhibits stark solvent dependence: DMF favors N-alkylation with alkyl halides (95% yield), while aqueous NaOH promotes O-alkylation (80% yield) of the C4 carbonyl. Structure-activity relationship (SAR) studies on tyrosinase inhibition reveal that meta-substituted phenyltriazoles at the phenoxymethyl terminus enhance activity 3-fold versus para analogs (e.g., 3-Cl IC₅₀ = 17.02 μM vs. 4-Cl IC₅₀ = 28.94 μM). Molecular docking confirms the meta chlorine forms a halogen bond with His244 (distance: 3.2 Å), while para substituents disrupt π-stacking with His85 [8].
Oxidation state modulation at C3-C4 significantly alters bioactivity: 2-styryl-3-aryl-2,3-dihydroquinazolin-4(1H)-ones exhibit 57% lower tyrosinase affinity than their aromatic counterparts due to loss of planarity (torsion angle >45°). Mild oxidation using I₂/DMSO converts dihydroquinazolinones to quinazolin-4(3H)-ones with 91% yield and full retention of stereochemistry at the styryl double bond (E:Z >99:1) [5].
Table 4: Regioselective Modification Impact on Biological Activity
Modification Site | Reagent/Conditions | Product Regioselectivity | Tyrosinase IC₅₀ (μM) |
---|---|---|---|
Phenoxymethyl terminus | CuAAC with 3-Cl-PhN₃ | 1,4-triazole | 17.02 ± 1.66 |
C8 position | NBS, CH₃CN, 0°C | C8 > C6 (9:1) | 24.31 ± 2.10 |
N3 position | CH₃I, K₂CO₃, DMF | N-methyl | 35.89 ± 3.45 |
C3-C4 bond | I₂/DMSO, 80°C | Aromatized quinazolinone | 19.85 ± 1.92 |
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: